

Squalamine: A Comprehensive Technical Review of its History and Therapeutic Development

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Compound of Interest		
Compound Name:	Squalamine lactate	
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Abstract

Squalamine, a cationic aminosterol first isolated from the dogfish shark (Squalus acanthias), has traversed a remarkable scientific journey from a natural antibiotic to a potential therapeutic agent in oncology and ophthalmology. This technical guide provides an in-depth review of the history, multifaceted mechanism of action, and clinical development of squalamine. It consolidates key preclinical and clinical data, outlines experimental methodologies, and visually represents its complex biological interactions. Despite promising early findings, the development of squalamine has faced significant hurdles, culminating in the discontinuation of late-stage clinical trials. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed retrospective on the scientific endeavors to translate this unique marine-derived compound into a clinical therapy.

Discovery and Early Development

Squalamine was first discovered in 1993 by Michael Zasloff and colleagues during a search for novel antimicrobial compounds in the tissues of primitive vertebrates, based on the hypothesis that these animals might rely on potent chemical defenses as part of their innate immune system.[1][2][3] The compound was isolated from the stomach and liver of the dogfish shark, Squalus acanthias, and was initially characterized as a broad-spectrum steroidal antibiotic with potent bactericidal activity against both Gram-negative and Gram-positive bacteria, as well as fungicidal and protozoacidal properties.[2][3] The structure of squalamine was identified as a cationic steroid conjugated to a spermidine molecule.[1][2][3] A chemical synthesis for squalamine was subsequently developed, enabling further investigation and preclinical



development.[1] Later, squalamine was also identified in the white blood cells of the sea lamprey (Petromyzon marinus).[4][5]

Mechanism of Action

Squalamine exhibits a diverse range of biological activities, stemming from its unique amphipathic structure, which allows it to interact with cellular membranes and key intracellular signaling molecules.

Antimicrobial and Antiviral Activity

As a cationic molecule, squalamine is electrostatically attracted to the negatively charged phospholipids present on the outer membranes of bacteria.[6][7] Its proposed mechanism of action against Gram-negative bacteria involves a detergent-like effect, disrupting the outer membrane.[6][8] In Gram-positive bacteria, it is believed to cause membrane depolarization, leading to the efflux of intracellular ions and rapid cell death.[6][9]

The antiviral properties of squalamine are attributed to its ability to neutralize the negative electrostatic charge of intracellular membranes.[4][5][10] This alteration of the host cell's internal membrane environment is thought to render it less supportive of viral replication for a broad spectrum of both RNA and DNA enveloped viruses.[4][5][9]

Anti-Angiogenic Activity

In the late 1990s, squalamine was discovered to possess potent anti-angiogenic properties, which became the primary focus of its therapeutic development.[1][11] This activity is not due to direct cytotoxicity to tumor cells but rather through the inhibition of endothelial cell proliferation and migration stimulated by various mitogens, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth Factor (PDGF).[9][11][12]

The anti-angiogenic mechanism of squalamine is multifactorial and involves several key signaling pathways:

• Inhibition of the Sodium-Proton Exchanger (NHE3): Squalamine has been shown to be a specific inhibitor of the NHE3 isoform of the sodium-proton exchanger.[13][14] NHE3 plays a crucial role in regulating intracellular pH, which is important for cell proliferation and

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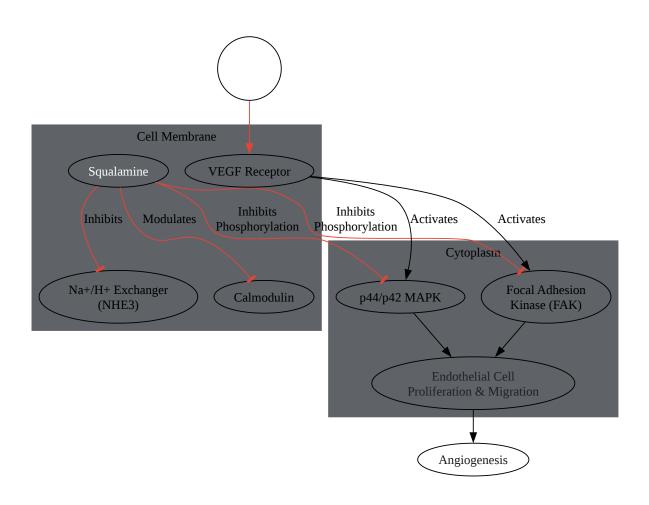




migration.[15][16] By inhibiting NHE3, squalamine can disrupt the intracellular signaling necessary for endothelial cell activation.[14]

- Interaction with Calmodulin: Squalamine may function as a calmodulin chaperone.[13]
 Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and cytoskeletal organization, which are essential for angiogenesis.
- Disruption of Downstream Signaling: Squalamine has been shown to block the VEGF-induced phosphorylation of key signaling kinases such as p44/p42 mitogen-activated protein kinase (MAPK) and focal adhesion kinase (FAK).[12] This inhibition prevents the cytoskeletal reorganization required for endothelial cells to form new blood vessels.[12]
- Displacement of Membrane-Bound Proteins: Due to its positive charge, squalamine can enter cells and displace electrostatically bound proteins from the inner surface of the cytoplasmic membrane, thereby disrupting signaling complexes crucial for angiogenesis.[4]





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Preclinical Development in Oncology

Numerous preclinical studies have demonstrated the anti-angiogenic and anti-tumor efficacy of squalamine in various cancer models. Systemic administration of squalamine was shown to inhibit tumor growth in models of lung, breast, brain, and ovarian cancer.[11][12] Notably, squalamine was found to be more effective when used in combination with conventional chemotherapy agents such as cisplatin, paclitaxel, and cyclophosphamide.[17][18]



Preclinical Study Summary	Cancer Model	Squalamine Treatment	Key Findings	Reference
In vitro Endothelial Cell Proliferation	Human Umbilical Vein Endothelial Cells (HUVECs)	3.2 μΜ	Maximal suppression of VEGF-induced proliferation.	[9]
In vitro Endothelial Cell Inhibition	Rat Brain Endothelial Cells (RBE-4)	50 μg/mL	Inhibition of mitogen-induced proliferation by 87.5-90.4%.	[9]
In vivo Tumor Growth Inhibition	Rat 9L Glioma	20 mg/kg/day	Decreased tumor growth by 36-43%.	[18]
In vivo Combination Therapy	Rat 13,762 Mammary Carcinoma	40 mg/kg with chemotherapy	Reduced tumor growth rate by 1.9-2.5-fold.	[12]
In vivo Tumor Growth Inhibition	HER-2 Breast Tumor Xenografts	2 mg/kg daily	Reduced tumor growth compared to controls.	[9]
In vivo Metastasis Inhibition	Murine Lewis Lung Carcinoma	20 mg/kg daily (IV)	Reduced the number of metastases by half.	[13][18]

Clinical Development

Based on the promising preclinical data, squalamine entered clinical trials for the treatment of various solid tumors and later for neovascular (wet) age-related macular degeneration (AMD).

Oncology Clinical Trials

Phase I and II clinical trials were conducted to evaluate the safety and efficacy of squalamine in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and prostate cancer.[12][13]



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A Phase I study in patients with advanced solid malignancies established a well-tolerated dose of up to 500 mg/m²/day administered as a 5-day continuous intravenous infusion every 3 weeks.[17] Another Phase I trial determined the best-tolerated dose rate for a 120-hour continuous IV infusion to be 192 mg/m²/day, with some patients tolerating up to 384 mg/m²/day. [19] Dose-limiting toxicity was primarily hepatotoxicity, which was reversible upon cessation of the infusion.[19]

In a Phase II trial for chemotherapy-resistant or refractory ovarian cancer, squalamine (200 mg/m²/day) was administered in combination with carboplatin.[12] Of the 22 evaluable patients, 8 (36%) achieved an objective response.[12]



Oncology Clinical Trial Summary	Cancer Type	Phase	Squalamine Dosage	Key Outcomes	Reference
Advanced Solid Malignancies	Various	I	6 to 700 mg/m²/day (5-day continuous IV infusion)	Well-tolerated up to 500 mg/m²/day.	[17]
Advanced Cancers	Various	I	12-384 mg/m²/day (120-h continuous IV infusion)	MTD of 192 mg/m²/day; DLT was hepatotoxicity	[19]
Ovarian Cancer	Chemotherap y- resistant/refra ctory	II	200 mg/m²/day with carboplatin	36% objective response rate in evaluable patients.	[12]
Non-Small Cell Lung Cancer (NSCLC)	Advanced	II	Up to 400 mg/m²/day with carboplatin and paclitaxel	Combination was safely administered with minimal additional side effects.	[17]

Ophthalmology Clinical Trials for Wet AMD

The anti-angiogenic properties of squalamine made it an attractive candidate for treating wet AMD, a disease characterized by abnormal blood vessel growth in the macula.[20][21] Development shifted towards an ophthalmic formulation of **squalamine lactate**.

A Phase II study evaluated the efficacy and safety of 0.2% **squalamine lactate** eye drops administered twice daily in conjunction with as-needed (PRN) injections of ranibizumab (Lucentis), the standard of care.[22] Interim results from this study were positive, showing a



greater improvement in visual acuity for the squalamine group compared to the placebo group. [22][23]

Wet AMD Phase II Interim Results (IMPACT Study)	Squalamine + Ranibizumab PRN	Placebo + Ranibizumab PRN	p-value	Reference
Number of Patients	29	33	-	[22]
Mean Change in Visual Acuity (letters)	+10.4	+6.3	0.18	[22]
Patients with ≥15 letter gain	48.3%	21.2%	0.025	[22]
Patients with ≥20 letter gain	-	-	0.022	[22]

These encouraging Phase II results led to the initiation of a larger Phase III clinical trial program.[23][24] However, the subsequent MAKO trial, a multicenter, randomized, double-masked, placebo-controlled Phase III study, failed to meet its primary endpoint.[25] The results showed that the combination of squalamine eye drops with monthly ranibizumab injections did not result in a statistically significant improvement in visual acuity compared to placebo with ranibizumab.[25] In fact, the placebo group showed a slightly better mean gain in vision.[25]

Wet AMD Phase III Results (MAKO Study)	Squalamine + Ranibizumab	Placebo + Ranibizumab	Reference
Number of Patients	119	118	[25]
Mean Gain in Visual Acuity from Baseline (letters)	+8.33	+10.58	[25]



Following these disappointing results, the development of squalamine for the treatment of wet AMD was discontinued in 2018.[25]

Experimental Protocols In Vitro Endothelial Cell Proliferation Assay

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Methodology: HUVECs are cultured in the presence of an endothelial cell growth medium. For the assay, cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with a basal medium containing a mitogen, such as VEGF (e.g., 50 ng/mL), with or without varying concentrations of squalamine. Cells are incubated for a specified period (e.g., 72 hours). Cell proliferation is quantified using a standard method such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability and proliferation. The results are expressed as a percentage of the proliferation observed in the mitogen-stimulated control group.

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In Vivo Tumor Xenograft Model

- Animal Model: Immunocompromised mice (e.g., nude mice).
- Methodology: Human tumor cells (e.g., MCF-7 breast cancer cells) are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives squalamine via a specified route (e.g., daily intraperitoneal or intravenous injections) at a predetermined dose. The control group receives a vehicle control. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. The efficacy of squalamine is determined by comparing the tumor growth rate and final tumor weight between the treated and control groups.

Wet AMD Clinical Trial Design (MAKO Study)

Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.



- Patient Population: Subjects with neovascular (wet) age-related macular degeneration.
- Methodology: Subjects were randomized on a 1:1 basis to one of two treatment arms:
 - Topical squalamine lactate ophthalmic solution (0.2%) administered twice daily, in combination with monthly intravitreal injections of ranibizumab.
 - Topical placebo administered twice daily, in combination with monthly intravitreal injections of ranibizumab.
- Primary Endpoint: The mean change in best-corrected visual acuity (BCVA) from baseline to a specified follow-up time (e.g., 9 months), as measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
- Secondary Endpoints: Included the proportion of patients gaining or losing a certain number of letters of vision, and safety and tolerability assessments.

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Conclusion

The story of squalamine is a compelling example of the complexities and challenges inherent in drug development. From its discovery as a natural antibiotic in sharks to its investigation as a novel anti-angiogenic agent for cancer and wet AMD, squalamine has been the subject of extensive scientific inquiry. Its multifaceted mechanism of action, involving interactions with cell membranes and key signaling pathways, highlights its unique biological properties. While preclinical studies and early-phase clinical trials showed significant promise, the ultimate failure to meet primary endpoints in a pivotal Phase III trial for wet AMD led to the cessation of its development for this indication. This comprehensive technical guide serves as a valuable repository of the knowledge gained throughout the extensive research and development of squalamine, offering insights that may yet inform future therapeutic endeavors.

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